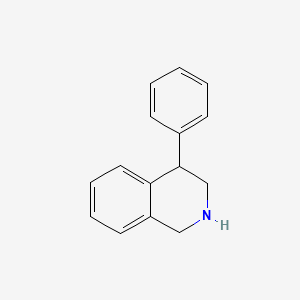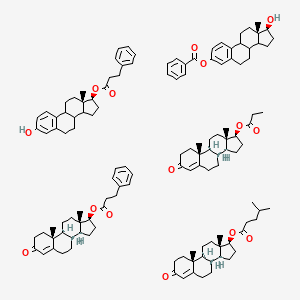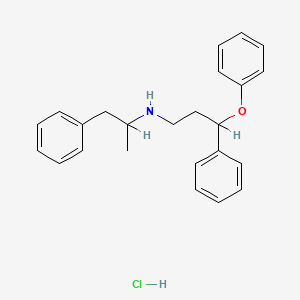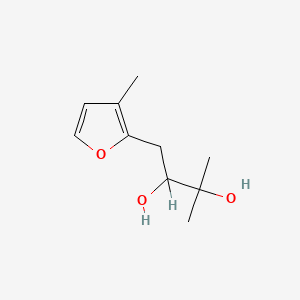
4-フェニル-1,2,3,4-テトラヒドロイソキノリン
概要
説明
Synthesis Analysis
The synthesis of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline derivatives is complex, involving multiple pathways like the Pictet-Spengler and Bischler-Nepieralski reactions, alongside modern approaches such as enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels-Alder reaction. These methodologies allow for the construction of various derivatives, emphasizing the compound's versatility in synthesis applications (Kotha, Deodhar, & Khedkar, 2014).
Molecular Structure Analysis
The molecular structure of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline derivatives is characterized by their non-planar heterocyclic ring adopting an envelope conformation, as demonstrated in crystallographic studies. This conformation is crucial for understanding the compound's interaction with biological targets (Gzella, Chrzanowska, Dreas, Kaczmarek, & Woźniak, 2006).
Chemical Reactions and Properties
4-Phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, demonstrating its reactivity and potential for further chemical modifications. For instance, its involvement in Pummerer-type cyclization to produce 3-phenyl-1,2,3,4-tetrahydroisoquinoline highlights its versatility in organic synthesis (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001).
科学的研究の応用
神経変性疾患研究
4-フェニル-1,2,3,4-テトラヒドロイソキノリンは、神経変性疾患の治療における可能性について研究されています。 この化合物は、テトラヒドロイソキノリン(THIQ)類に属し、パーキンソン病やアルツハイマー病などの障害に関連する生物学的経路を調節する可能性を示しています .
感染症治療
研究によると、THIQ誘導体は、さまざまな感染性病原体に対して生物学的活性を示します。 これらの化合物の抗菌性と抗ウイルス性は、感染症の新しい治療法の開発において有益です .
がん治療薬
4-フェニル-1,2,3,4-テトラヒドロイソキノリンの構造的柔軟性により、がん研究に使用できるアナログを作成できます。 これらのアナログは、特定の細胞メカニズムを阻害するように設計でき、潜在的に新しい抗がん剤につながります .
合成化学
この化合物は、合成化学におけるコア骨格として役立ちます。 これは、さまざまな合成戦略を通じて複雑な分子を構築するために使用され、これは新しい医薬品の開発のための医薬品化学において不可欠です .
分子ドッキング研究
4-フェニル-1,2,3,4-テトラヒドロイソキノリンとそのアナログは、分子ドッキング研究で使用して、薬物とその標的分子間の相互作用を予測します。 これは、薬物の有効性を理解し、より良い治療効果のために構造を最適化するのに役立ちます .
創薬とSAR研究
この化合物は、構造活性相関(SAR)研究において重要な役割を果たしており、これは薬物の生物学的活性を担う化学基を特定するのに役立ちます。 この情報は、より強力で選択的な薬物候補を設計するために不可欠です .
Safety and Hazards
Safety information for 4-Phenyl-1,2,3,4-tetrahydroisoquinoline indicates that it is harmful if swallowed or in contact with skin . It may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
将来の方向性
作用機序
- THIQ likely exerts its effects through multiple mechanisms:
- Antidopaminergic Activity : THIQ acts as an antidopaminergic agent, which means it can modulate dopamine signaling. Unlike typical neuroleptics, it does not induce catalepsy in animals .
- THIQ’s effects extend beyond dopamine. It may influence other pathways:
Mode of Action
Biochemical Pathways
生化学分析
Biochemical Properties
4-Phenyl-1,2,3,4-tetrahydroisoquinoline plays a crucial role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are involved in the metabolism of neurotransmitters . The compound can inhibit the activity of these enzymes, leading to increased levels of neurotransmitters like dopamine and serotonin in the brain . Additionally, 4-Phenyl-1,2,3,4-tetrahydroisoquinoline has been found to interact with dopamine receptors, influencing dopaminergic signaling pathways .
Cellular Effects
The effects of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, the compound has been shown to enhance neuroprotection by reducing oxidative stress and inhibiting apoptosis . It also affects the expression of genes involved in neuroinflammation and neuroprotection, thereby promoting neuronal survival . Furthermore, 4-Phenyl-1,2,3,4-tetrahydroisoquinoline can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 4-Phenyl-1,2,3,4-tetrahydroisoquinoline exerts its effects through various mechanisms. It binds to dopamine receptors, acting as an agonist or antagonist depending on the receptor subtype . The compound also inhibits the activity of MAO and COMT, leading to increased levels of neurotransmitters . Additionally, it can modulate the activity of other enzymes involved in neurotransmitter metabolism, such as tyrosine hydroxylase . These interactions result in changes in gene expression and protein activity, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
The effects of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline over time in laboratory settings have been studied extensively. The compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to 4-Phenyl-1,2,3,4-tetrahydroisoquinoline has been shown to have sustained neuroprotective effects, reducing oxidative stress and promoting neuronal survival . Prolonged exposure may also lead to the development of tolerance, necessitating higher doses to achieve the same effects .
Dosage Effects in Animal Models
In animal models, the effects of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline vary with different dosages. At low doses, the compound exhibits neuroprotective and antidepressant-like effects . At higher doses, it can induce neurotoxicity and other adverse effects . The threshold for these effects varies depending on the species and the specific experimental conditions . It is important to carefully titrate the dosage to achieve the desired therapeutic effects while minimizing toxicity.
特性
IUPAC Name |
4-phenyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15/h1-9,15-16H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZMNJRKIPAVOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75626-12-9 | |
| Record name | 4-phenyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[[(2R,3S,4R,5R)-5-(2-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1230597.png)

![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B1230600.png)


![20-[(3S,4S,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,6,12,16,18-pentahydroxy-36-[(5S,6S)-5-hydroxy-6-methyl-4-oxooxan-2-yl]oxy-11,35,37,38-tetramethyl-2,8,14-trioxo-1-oxacyclooctatriaconta-21,23,25,27,29,31,33-heptaene-17-carboxylic acid](/img/structure/B1230606.png)




![2-(4-acetamido-N-[2-(benzotriazol-1-yl)acetyl]anilino)-N-(2-methylbutan-2-yl)-2-(1-methylpyrrol-2-yl)acetamide](/img/structure/B1230614.png)
